Home > Products > Screening Compounds P62413 > (3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
(3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one - 1593542-96-1

(3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

Catalog Number: EVT-1736067
CAS Number: 1593542-96-1
Molecular Formula: C24H21F2NO3
Molecular Weight: 409.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one is a stereoisomer of Ezetimibe, a cholesterol absorption inhibitor. This specific isomer is often referred to as the "RSR isomer" in scientific literature due to the configuration of its chiral centers. [] It serves as a critical reference standard in the analysis and quality control of Ezetimibe drug manufacturing. By quantifying the presence of this isomer in Ezetimibe drug substances, researchers and manufacturers can ensure the purity and efficacy of the drug.

Ezetimibe

Compound Description: Ezetimibe, chemically known as (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone, is a medication used to lower cholesterol levels. It works by selectively inhibiting the absorption of cholesterol in the small intestine. Ezetimibe is commonly used in combination with statins to achieve greater reductions in cholesterol levels than either drug alone. [] It is metabolized in the liver primarily by glucuronidation, forming the inactive metabolite SCH 60663. [, ] Ezetimibe has been shown to be effective in lowering LDL-C, total cholesterol, and triglycerides, while also slightly increasing HDL-C levels. []

SCH 60663

Compound Description: SCH 60663, chemically known as 1-O-[4-[trans-(2S,3R)-1-(4-fluorophenyl)-4-oxo-3-[3(S)-hydroxy-3-(4-fluorophenyl)propyl]-2-azetidinyl]phenyl]-beta-D-glucuronic acid, is the major circulating metabolite of Ezetimibe in human plasma. [, ] It is formed by the glucuronidation of Ezetimibe, primarily by UDP-glucuronosyltransferases (UGTs) in the liver, specifically UGT1A1, UGT1A3, and UGT2B15. [] SCH 60663 is an inactive metabolite and is primarily excreted in the feces. []

Relevance: SCH 60663 is the glucuronide conjugate of Ezetimibe. [] This metabolic transformation highlights the potential for the target compound, structurally similar to Ezetimibe, to also undergo glucuronidation at the 4-hydroxyphenyl group. This modification could affect the target compound's pharmacological properties, including its absorption, distribution, metabolism, and excretion.

SCH 488128

Compound Description: SCH 488128, chemically known as 1-O-[1(S)-(4-fluorophenyl)-3-[1-(4-fluorophenyl)-2(S)-(4-hydroxyphenyl)-4-oxo-3(R)-azetidinyl]propyl]-beta-D-glucopyranuronic acid, is a minor metabolite of Ezetimibe detected in trace amounts in dog and human plasma. [] It is formed by the glucuronidation of Ezetimibe at the benzylic hydroxyl group of the propyl side chain. [] The enzyme responsible for this specific glucuronidation is UGT2B7. []

Relevance: While SCH 488128 is a minor metabolite of Ezetimibe, its formation highlights an alternative site for glucuronidation on the molecule. [] The target compound, possessing a hydroxyl group at a different position on the propyl side chain, could potentially undergo similar glucuronidation. Understanding the metabolic pathways of the target compound, including potential glucuronidation sites, is crucial for predicting its pharmacokinetic profile and potential drug interactions.

(3R,4S)-1-(4-fluorophenyl)-3-((E)-3-(4-fluorophenyl)allyl)-4-(4-hydroxyphenyl)azetidin-2-one

Compound Description: This compound is a fungal biotransformation product of Ezetimibe, produced by Beauvaria bassiana and Cunninghamella blakesleeana. [] It differs from Ezetimibe by the presence of an α,β-unsaturated double bond in the propyl side chain.

Relevance: The formation of this compound demonstrates the fungal capability to modify Ezetimibe's structure through dehydration. [] This finding suggests the possibility of the target compound, with its structural similarities to Ezetimibe, also being susceptible to similar fungal biotransformations, potentially leading to the formation of novel derivatives.

(3R,4S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one

Compound Description: This compound is another fungal biotransformation product of Ezetimibe, produced by Beauvaria bassiana and Cunninghamella blakesleeana. [] Unlike Ezetimibe, this compound contains a keto group at the β-position of the propyl side chain.

Relevance: This compound highlights the ability of fungi to oxidize Ezetimibe. [] The presence of a hydroxyl group in the target compound, at a different position in the side chain, raises the possibility of similar or different oxidation reactions occurring, potentially generating novel metabolites with altered biological activities.

(3R,4S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one

Compound Description: This compound represents a further fungal biotransformation product of Ezetimibe by Beauvaria bassiana and Cunninghamella blakesleeana. [] This metabolite differs from Ezetimibe by the absence of the hydroxyl group on the propyl side chain.

Relevance: This biotransformation demonstrates the fungal capacity to reduce Ezetimibe. [] Although the target compound has a hydroxyl group at a different position, this finding suggests the possibility of similar reductive transformations occurring, potentially impacting its metabolic fate and pharmacological effects.

(2R,5S)-N,5-bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide

Compound Description: This compound is a final fungal biotransformation product of Ezetimibe, identified from cultures of Beauvaria bassiana and Cunninghamella blakesleeana. [] It exhibits a significant structural departure from Ezetimibe, with the β-lactam ring opened and rearranged.

Relevance: This substantial modification of Ezetimibe showcases the potential for fungi to catalyze complex structural rearrangements. [] Although the target compound differs in its stereochemistry, this observation suggests that it might also be susceptible to significant fungal biotransformations, potentially leading to the generation of structurally diverse and pharmacologically distinct derivatives.

1-(4-Fluorophenyl)-3(R)-[3-(4-fluorophenyl)-3(S)-hydroxypropyl]-4(R)-(4-hydroxypropyl)-2-azetidine ketone

Compound Description: This compound, also known as the RSR type isomer, is a key impurity identified during the synthesis of Ezetimibe. [] It possesses a similar core structure to Ezetimibe but differs in the stereochemistry at the 4-position of the β-lactam ring.

Relevance: The identification of this compound as a synthetic impurity underscores the importance of stereochemistry in the biological activity of Ezetimibe-like molecules. [] The target compound, differing in the stereochemistry at the 3-position of the propyl side chain and the 4-position of the β-lactam ring, further emphasizes the potential for diverse pharmacological profiles among closely related Ezetimibe analogs.

1-Phenyl-(3R)-(3-(4-fluorophenyl)-(3S)-hydroxypropyl)-(4S)-(4-hydroxyphenyl)-2-propyllactam

Compound Description: This compound is another key impurity found in Ezetimibe synthesis. [] It closely resembles Ezetimibe structurally but replaces the 4-fluorophenyl group attached to the nitrogen of the β-lactam ring with a phenyl group.

Relevance: This impurity highlights the sensitivity of Ezetimibe's activity to modifications on the nitrogen substituent of the β-lactam ring. [] Although the target compound retains the 4-fluorophenyl group at this position, its different stereochemistry, especially at the 4-position of the β-lactam ring, could influence its interaction with biological targets and result in altered pharmacological properties compared to Ezetimibe.

Overview

The compound (3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one is a member of the azetidin-2-one class, which is characterized by a four-membered lactam ring. Azetidin-2-ones, often referred to as beta-lactams, are significant in medicinal chemistry due to their antibacterial and antifungal properties. This particular compound exhibits a complex structure that may influence its biological activity and therapeutic applications.

Source

The synthesis and characterization of azetidin-2-one derivatives have been extensively studied in various scientific articles. Notably, studies have highlighted their potential as antimitotic agents and their effectiveness against various cancer cell lines, including MCF-7 human breast cancer cells .

Classification

This compound falls under the classification of beta-lactam antibiotics, which are known for their mechanism of inhibiting bacterial cell wall synthesis. The specific stereochemistry (3R,4R) indicates the spatial arrangement of its atoms, which is crucial for its biological function.

Synthesis Analysis

Methods

The synthesis of (3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one typically involves several steps:

  1. Formation of the Azetidinone Ring: This is usually achieved through cyclization reactions involving appropriate precursors such as amino acids or amines with carbonyl compounds.
  2. Substitution Reactions: The introduction of fluorophenyl and hydroxyphenyl groups can be performed via nucleophilic substitution or coupling reactions.
  3. Chiral Resolution: Given the stereogenic centers in the compound, chiral resolution methods may be employed to isolate the desired enantiomer.

Technical details regarding specific reagents and conditions are often found in literature focusing on azetidinone derivatives .

Molecular Structure Analysis

Structure

The molecular structure of (3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one includes:

  • A four-membered lactam ring (azetidinone).
  • Two fluorophenyl substituents that enhance lipophilicity and may influence binding interactions.
  • Hydroxy groups that can participate in hydrogen bonding, potentially affecting solubility and bioactivity.

Data

The compound's structural data can be analyzed using X-ray crystallography or NMR spectroscopy to confirm its stereochemistry and conformational preferences .

Chemical Reactions Analysis

Reactions

Azetidin-2-one compounds typically undergo various chemical reactions:

  1. Hydrolysis: The lactam bond can be hydrolyzed under acidic or basic conditions, leading to the corresponding amino acids.
  2. Nucleophilic Attack: The carbonyl carbon in the lactam can be attacked by nucleophiles, leading to ring-opening reactions.
  3. Cross-Coupling Reactions: These can be employed to introduce various substituents on the aromatic rings using palladium-catalyzed methods.

Technical details regarding these reactions are crucial for optimizing synthetic routes for desired derivatives .

Mechanism of Action

Process

The mechanism of action for beta-lactam compounds like (3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one primarily involves:

  1. Inhibition of Cell Wall Synthesis: The compound binds to penicillin-binding proteins (PBPs), preventing cross-linking of peptidoglycan layers in bacterial cell walls.
  2. Induction of Bacterial Cell Lysis: By inhibiting PBPs, the integrity of the bacterial cell wall is compromised, leading to cell lysis and death.

Data from studies indicate that modifications to the azetidinone structure can enhance its potency against specific bacterial strains .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of this compound include:

  • Melting Point: Specific melting points can vary based on purity but are generally indicative of crystalline structure.
  • Solubility: Solubility in polar solvents due to hydroxyl groups enhances bioavailability.

Chemical Properties

Chemical properties include:

  • Stability: Stability under physiological conditions is critical for therapeutic efficacy.
  • Reactivity: The presence of functional groups allows for further chemical modifications.

Relevant data from literature provides insights into these properties and their implications for biological activity .

Applications

Scientific Uses

The compound has potential applications in:

  1. Antibacterial Research: As a beta-lactam derivative, it could serve as a lead compound for developing new antibiotics.
  2. Cancer Therapeutics: Its antimitotic properties suggest possible applications in cancer treatment by disrupting mitotic processes in cancer cells .
  3. Pharmaceutical Development: Further modifications can lead to more potent derivatives with improved pharmacokinetic profiles.

Research continues to explore these applications, emphasizing the importance of azetidinone derivatives in medicinal chemistry .

Properties

CAS Number

1593542-96-1

Product Name

(3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

IUPAC Name

(3R,4R)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one

Molecular Formula

C24H21F2NO3

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22-,23+/m1/s1

InChI Key

OLNTVTPDXPETLC-ZLNRFVROSA-N

SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.